Cas no 941981-06-2 (2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide)

2-(4-{(2,3-Dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide is a specialized organic compound featuring a thiazole core functionalized with a carbamoylmethyl group and an acetamide-linked aromatic moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of both thiazole and amide functionalities enhances binding affinity and selectivity, while the dimethylphenyl and methylphenyl substituents contribute to steric and electronic tuning. This compound may exhibit improved metabolic stability and bioavailability due to its balanced hydrophobic and polar characteristics. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research and drug discovery.
2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide structure
941981-06-2 structure
Product name:2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
CAS No:941981-06-2
MF:C22H23N3O2S2
MW:425.566922426224
CID:6208843
PubChem ID:16899479

2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
    • 941981-06-2
    • F2335-0982
    • 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
    • N-(2,3-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
    • N-(2,3-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
    • AKOS024641264
    • Inchi: 1S/C22H23N3O2S2/c1-14-7-9-17(10-8-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-6-4-5-15(2)16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
    • InChI Key: AMFASNUFSPJGSF-UHFFFAOYSA-N
    • SMILES: S1C(=NC(=C1)CC(NC1C=CC=C(C)C=1C)=O)SCC(NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 425.12316933g/mol
  • Monoisotopic Mass: 425.12316933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 125Ų

2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2335-0982-15mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2335-0982-10mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2335-0982-10μmol
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2335-0982-100mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2335-0982-1mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2335-0982-25mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2335-0982-5mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2335-0982-20μmol
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2335-0982-75mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2335-0982-30mg
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
941981-06-2 90%+
30mg
$119.0 2023-05-16

Additional information on 2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

Recent Advances in the Study of 2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide (CAS: 941981-06-2)

The compound 2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide (CAS: 941981-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and acetamide functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic pathways for 941981-06-2. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. This advancement is critical for facilitating further preclinical and clinical studies. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, and achieved an overall yield of 78%, significantly higher than previous methods.

Pharmacological evaluations have revealed that 941981-06-2 exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated a 50% inhibitory concentration (IC50) in the nanomolar range for several kinases, suggesting its potential as a lead compound for kinase inhibitor development. Furthermore, in vivo studies using murine models have shown promising anti-inflammatory effects, with reduced cytokine production and tissue damage in models of rheumatoid arthritis.

Another significant finding comes from a recent collaborative study between academic and industrial researchers, which explored the compound's potential in oncology. The study, published in Cancer Research (2024), highlighted 941981-06-2's ability to induce apoptosis in cancer cell lines through the modulation of the PI3K/AKT/mTOR pathway. These findings position the compound as a candidate for further investigation in combination therapies, particularly for resistant cancers.

Despite these promising results, challenges remain in the development of 941981-06-2. Issues such as bioavailability and metabolic stability need to be addressed to advance the compound into clinical trials. Current research is focusing on structural modifications to improve these properties while maintaining the compound's efficacy. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these modifications.

In conclusion, 2-(4-{(2,3-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide (CAS: 941981-06-2) represents a promising scaffold for drug development, with demonstrated efficacy in both inflammatory and oncological contexts. Continued research into its optimization and mechanistic understanding will be crucial for translating these findings into therapeutic applications. The compound's versatility and potency make it a valuable subject for ongoing and future studies in the chemical biology and pharmaceutical fields.

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